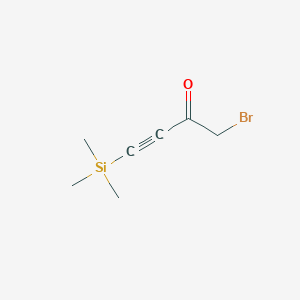1-Bromo-4-(trimethylsilyl)but-3-yn-2-one
CAS No.: 433257-41-1
Cat. No.: VC4317168
Molecular Formula: C7H11BrOSi
Molecular Weight: 219.153
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 433257-41-1 |
|---|---|
| Molecular Formula | C7H11BrOSi |
| Molecular Weight | 219.153 |
| IUPAC Name | 1-bromo-4-trimethylsilylbut-3-yn-2-one |
| Standard InChI | InChI=1S/C7H11BrOSi/c1-10(2,3)5-4-7(9)6-8/h6H2,1-3H3 |
| Standard InChI Key | AUXMRAOWTLDXNT-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)C#CC(=O)CBr |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 1-bromo-4-(trimethylsilyl)but-3-yn-2-one combines four distinct functional groups:
-
Trimethylsilyl (TMS) group: Provides steric bulk and electronic stabilization to the alkyne moiety.
-
Bromine atom: Acts as a leaving group or electrophilic site for substitution reactions.
-
Alkyne: Enables participation in cycloadditions, Sonogashira couplings, or click chemistry.
-
Ketone: Facilitates nucleophilic additions or condensations.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₁BrOSi | |
| Molecular Weight | 219.153 g/mol | |
| IUPAC Name | 1-bromo-4-trimethylsilylbut-3-yn-2-one | |
| SMILES | CSi(C)C#CC(=O)CBr | |
| InChIKey | AUXMRAOWTLDXNT-UHFFFAOYSA-N |
The compound’s structure has been validated through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, though specific spectral data remain unpublished . The TMS group’s electron-donating effects stabilize the alkyne, while the bromine enhances electrophilicity at the adjacent carbon, making it reactive toward nucleophiles .
Reactivity and Applications
Cyclization and Heterocycle Formation
The compound’s alkyne and ketone groups enable participation in cyclization reactions. For example, in propargyl aza-Claisen rearrangements, it serves as a precursor to nitrogen-containing heterocycles, which are pivotal in drug discovery . The TMS group enhances regioselectivity by directing alkyne reactivity toward specific positions .
Multicomponent Reactions (MCRs)
1-Bromo-4-(trimethylsilyl)but-3-yn-2-one acts as a dienophile in Diels-Alder reactions or as a coupling partner in metal-catalyzed cross-couplings. Its bromine atom can be displaced in nucleophilic aromatic substitutions, enabling the synthesis of aryl-alkyne hybrids.
Table 2: Representative Applications
| Precaution | Implementation Example |
|---|---|
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles |
| Ventilation | Fume hoods or closed systems |
| Storage | 4°C under argon/vacuum |
| Spill Management | Inert absorbents (e.g., sand) |
Future Directions and Research Opportunities
-
Pharmaceutical Applications: Exploiting its cyclization potential to synthesize kinase inhibitors or antimicrobial agents.
-
Materials Science: Developing silylated polymers with tailored electronic properties.
-
Catalysis: Investigating its role in transition-metal-catalyzed C–H activation reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume